molecular formula C17H19F3N2O2 B11430443 N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide

N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide

Cat. No.: B11430443
M. Wt: 340.34 g/mol
InChI Key: HMVDSFTXMJVBJO-VQHVLOKHSA-N
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Description

N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the dimethylphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the formation of the carboxamide group through an amide bond formation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrrolidine ring interacts with specific binding sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C17H19F3N2O2

Molecular Weight

340.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H19F3N2O2/c1-11-5-6-12(2)13(10-11)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+

InChI Key

HMVDSFTXMJVBJO-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F

Origin of Product

United States

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